molecular formula C19H41NO2 B055362 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol CAS No. 136770-76-8

1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol

Cat. No.: B055362
CAS No.: 136770-76-8
M. Wt: 315.5 g/mol
InChI Key: BAJLFGHOMLHSCH-IBGZPJMESA-N
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Description

1-Hexadecyl-2-amino-2-deoxy-sn-glycerol is an amino alcohol characterized by the replacement of one hydroxyl hydrogen in 2-amino-propane-1-ol with a hexadecyl group.

Safety and Hazards

1-Hexadecyl-2-amino-2-deoxy-sn-glycerol has been reported to show potent in vitro antitumor activity on a range of cancer cell lines derived from breast, pancreas, and prostate cancer. This compound was not toxic to mice and was inactive against breast tumor xenografts in mice .

Future Directions

The future directions of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol research could involve further investigation into its mechanism of action, particularly its ability to induce cell death through an autophagy-independent pathway . Additionally, more research could be conducted to explore its antitumor activity against a wider range of cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol typically involves the reaction of 2-amino-propane-1-ol with a hexadecyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Ethers or esters.

Mechanism of Action

The mechanism of action of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol involves its interaction with specific enzymes and cellular pathways. For instance, it serves as a substrate for sphingosine kinase, which phosphorylates the compound, leading to the formation of bioactive sphingolipids. These sphingolipids play crucial roles in cell signaling, apoptosis, and proliferation .

Properties

IUPAC Name

(2S)-2-amino-3-hexadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLFGHOMLHSCH-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438358
Record name 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136770-76-8
Record name 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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